

Gintemetostat (KTX-1001): Application Notes on Solubility and Stability in DMSO

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Compound of Interest

Compound Name: Gintemetostat

Cat. No.: B15608259

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These application notes provide detailed information and protocols regarding the solubility and stability of **Gintemetostat** (KTX-1001) in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity of the compound and obtaining reliable, reproducible experimental results.

Gintemetostat is a potent and selective inhibitor of the histone methyltransferase NSD2 (Nuclear SET Domain Containing Protein 2), also known as MMSET or WHSC1.^{[1][2]} It targets the catalytic SET domain, thereby inhibiting the mono- and di-methylation of histone H3 at lysine 36 (H3K36). This modulation of gene expression underlies its potential as an anti-cancer agent.^[2]

Gintemetostat (KTX-1001) Properties

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₆ F ₄ N ₈ O ₂	[3]
Molecular Weight	546.52 g/mol	[3]
CAS Number	2604513-16-6	[3]
Appearance	White to off-white solid	[4]

Solubility in DMSO

Gintemetostat exhibits high solubility in DMSO. However, proper technique is essential to achieve maximum solubility and avoid precipitation.

Parameter	Value	Notes
Solubility	100 mg/mL	Equivalent to 182.98 mM.[3][4][5]
Alternative Reported Solubility	10 mM	[1]
Recommendations	- Use of ultrasonic bath to aid dissolution is recommended.[3] [4][5]- Use fresh, anhydrous (≥99.9%) DMSO as it is highly hygroscopic; absorbed water can significantly decrease solubility.[4][5]	

Protocol 1: Preparation of a Gintemetostat Stock Solution in DMSO

This protocol describes the standard procedure for dissolving **Gintemetostat** in DMSO to prepare a high-concentration stock solution.

Materials:

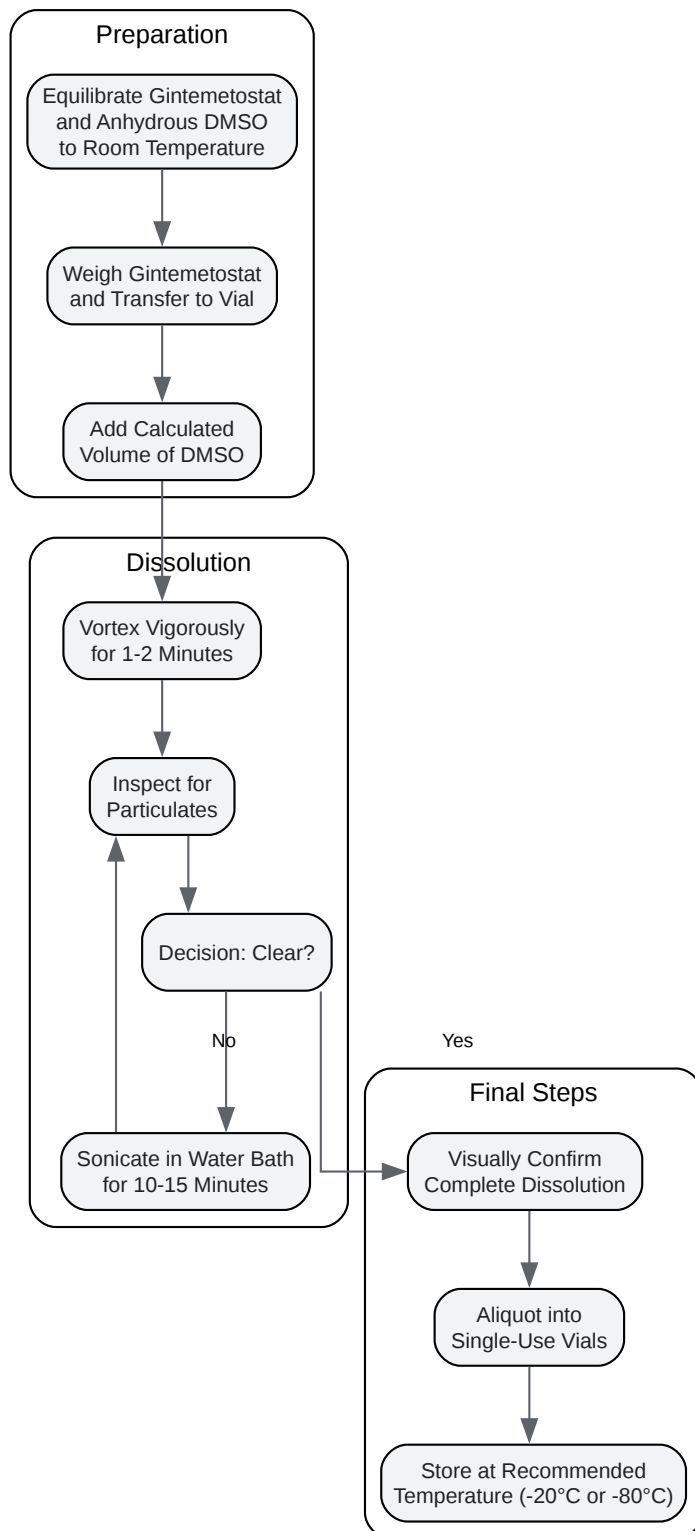
- **Gintemetostat** (KTX-1001) powder
- Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
- Sterile, amber glass or polypropylene vials with screw caps
- Calibrated pipettes and sterile tips
- Analytical balance

- Vortex mixer
- Water bath sonicator

Procedure:

- Equilibration: Allow the **Gintemetostat** vial and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture absorption.
- Weighing: Accurately weigh the desired amount of **Gintemetostat** powder and transfer it to a sterile vial.
- Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL or 10 mM).
- Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
- Sonication (if required): If particulates are still visible, place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Final Inspection: Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.
- Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials. Store immediately under the recommended conditions.[\[5\]](#)

Workflow for Preparing Gintemetostat Stock Solution

[Click to download full resolution via product page](#)Caption: Workflow for **Gintemetostat** stock solution preparation.

Stability in DMSO

The stability of **Gintemetostat** in DMSO is highly dependent on storage temperature. For optimal results, adhere to the recommended storage conditions.

Storage Temperature	Recommended Storage Period
-20°C	Up to 1 month
-80°C	Up to 6 months

Note: These storage recommendations apply to concentrated stock solutions in anhydrous DMSO. Stability may be reduced in aqueous working solutions. It is recommended to prepare aqueous dilutions fresh for each experiment.[\[4\]](#)[\[5\]](#)

Protocol 2: Assessment of Gintemetostat Stability in DMSO

This protocol provides a method to evaluate the stability of **Gintemetostat** in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Materials:

- **Gintemetostat** in DMSO stock solution (e.g., 10 mM)
- Anhydrous DMSO
- Internal Standard (IS): A stable, non-reactive compound with similar chromatographic properties.
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic Acid (FA), LC-MS grade
- HPLC or UHPLC system with UV and/or Mass Spectrometry (MS) detector

- Incubator/Freezer set to the desired storage temperature (e.g., -20°C, 4°C, room temperature)

Procedure:

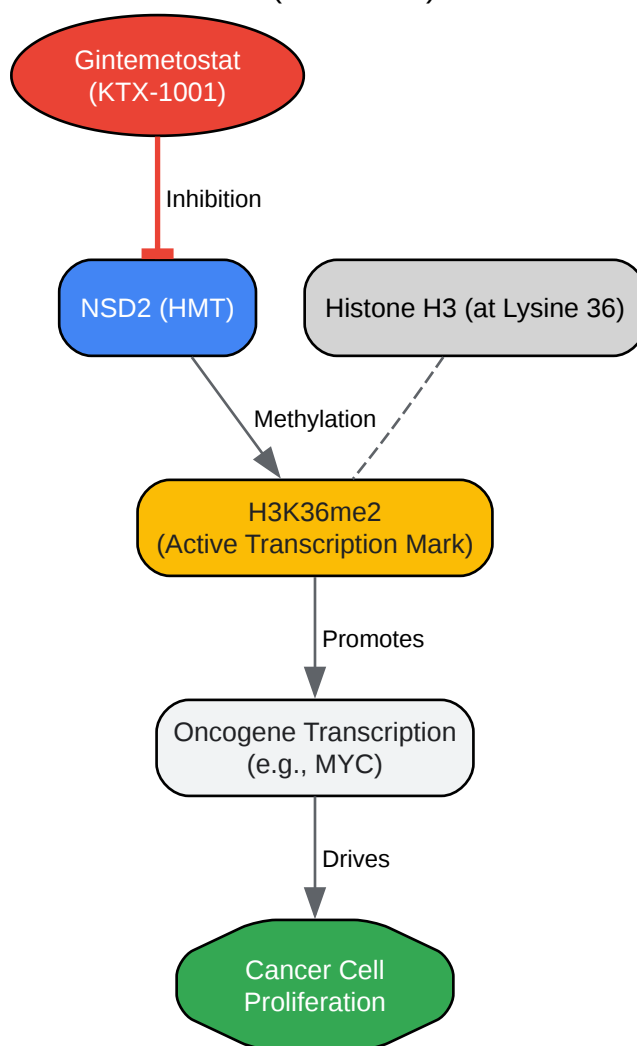
- Stock Preparation: Prepare a 10 mM stock solution of **Gintemetostat** in anhydrous DMSO and a separate 10 mM stock solution of the Internal Standard (IS) in DMSO.
- Time Zero (T₀) Sample:
 - Mix a small aliquot of the **Gintemetostat** stock solution with an equal volume of the IS stock solution.
 - Dilute this mixture with an appropriate solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
 - Analyze immediately via LC-MS. This serves as the 100% reference point.
- Incubation: Aliquot the **Gintemetostat** stock solution into multiple vials for each storage condition to be tested. Store the vials at the designated temperatures, protected from light.
- Time Point Analysis: At each scheduled time point (e.g., 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
 - Prepare the sample for analysis as described in Step 2.
 - Analyze using the same LC-MS method as the T₀ sample.
- Data Analysis:
 - For each chromatogram, determine the peak area of **Gintemetostat** and the IS.
 - Calculate the Peak Area Ratio = (Peak Area of **Gintemetostat**) / (Peak Area of IS).
 - Determine the percentage of **Gintemetostat** remaining: % Remaining = (Peak Area Ratio at T_x / Peak Area Ratio at T₀) * 100.

- Plot the % Remaining against time for each storage condition to visualize the degradation profile.

Gintemetostat Signaling Pathway Context

Gintemetostat inhibits NSD2, a histone methyltransferase that primarily dimethylates Histone H3 at Lysine 36 (H3K36me2). This epigenetic mark is associated with active gene transcription. By inhibiting NSD2, **Gintemetostat** reduces H3K36me2 levels, leading to the downregulation of oncogenes, such as MYC, and subsequent suppression of cancer cell proliferation.

Simplified Gintemetostat (KTX-1001) Mechanism of Action



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Caption: **Gintemetostat** inhibits NSD2, reducing H3K36me2 and oncogene expression.

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